Oxetane-3-sulfonamide

Metabolic Stability Cytochrome P450 γ-Secretase Inhibition

Many sulfonamide leads fail due to rapid CYP450 metabolism. Oxetane-3-sulfonamide addresses this with a 3-substituted oxetane core that resists oxidative degradation. • Higher human liver microsomal stability vs 2-substituted isomers (SAR-confirmed). • Achieved IC50 100 nM in Menin-MLL inhibitor series (US11919901, Cmpd 27). • Gauche conformation matches sulfonamide exit vectors for scaffold hopping. Supplied as ≥95% pure solid; ideal for medicinal chemistry and custom synthesis.

Molecular Formula C3H7NO3S
Molecular Weight 137.16 g/mol
CAS No. 1335234-13-3
Cat. No. B1422881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetane-3-sulfonamide
CAS1335234-13-3
Molecular FormulaC3H7NO3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1C(CO1)S(=O)(=O)N
InChIInChI=1S/C3H7NO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2,(H2,4,5,6)
InChIKeyUMRKNFYJEVIMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetane-3-sulfonamide Procurement Guide


Oxetane-3-sulfonamide (CAS 1335234-13-3) is a bifunctional small molecule building block composed of a strained four-membered oxetane ring directly fused to a primary sulfonamide group . This compact scaffold (MW = 137.16 g/mol) presents an sp³-rich, three-dimensional topology that is increasingly utilized in medicinal chemistry as a metabolic stability-enhancing bioisostere for sulfonamide or carbonyl functionalities [1]. The compound serves as a versatile intermediate for generating libraries of oxetane-containing arylsulfonamide derivatives , as well as for exploring non-aromatic, saturated-ring replacements in drug discovery programs seeking to optimize pharmacokinetic profiles [1]. Commercial availability is typically as a ≥95% purity solid , positioned as a specialized research building block for custom synthesis and lead optimization projects.

Workflow Oxetane-sulfonamide library synthesis and lead optimization
Selection 3-substitution pattern for reported metabolic stability context
Use Context sp³-rich building block for sulfonamide bioisostere exploration

Oxetane-3-sulfonamide Substitution Specificity


Generic substitution of oxetane-3-sulfonamide with alternative oxetane regioisomers (e.g., 2-substituted) or conventional sulfonamides is scientifically unjustified due to profound differences in metabolic stability and binding topology. Structure-activity relationship (SAR) studies on oxetane-containing arylsulfonamides demonstrate that the position of the sulfonamide group on the oxetane ring dictates its susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. Specifically, 3-substituted oxetane sulfonamides exhibit significantly greater human liver microsomal (HLM) stability compared to their 2-substituted counterparts, a critical parameter for maintaining in vivo efficacy [2]. Furthermore, matched molecular pair analyses reveal that amino-oxetanes adopt a gauche conformation, which yields torsion angles and exit vectors that more closely mimic sulfonamides than amides, making the 3-sulfonamide configuration a superior topological isostere for sulfonamide-based pharmacophores [3].

Target 3-substituted oxetane sulfonamide
Substitute 2-substituted oxetane sulfonamide
Regioisomeric shift may alter CYP-mediated oxidative metabolism profile
Target Oxetane-3-sulfonamide
Substitute Non-oxetane sulfonamides / cyclic ethers
Topological mismatch and altered HLM stability may limit direct substitution
Target 3-sulfonamide oxetane
Substitute Amide bioisosteres
Gauche conformation mimicry not replicated; exit vector alignment may differ

Oxetane-3-sulfonamide vs. Analogs: Evidence


3- vs. 2-Substituted Oxetane: Microsomal Stability

In a study of oxetane-containing arylsulfonamide γ-secretase inhibitors, the 3-substituted oxetane analogue (Compound 1) demonstrated a reduced propensity toward oxidative metabolism compared to its 2-substituted isomer [1]. This difference is attributed to reductions in lipophilicity and/or unfavorable CYP active site interactions specific to the 3-substitution pattern [2].

3- vs. 2-Substituted
Class-level
Reduced metabolism vs. higher
Supports regioisomer selection for metabolic stability research
HLM assay; qualitative observation
Metabolic Stability Cytochrome P450 γ-Secretase Inhibition

Cyclic Ethers vs. Oxetane: Microsomal Stability

In a comparative metabolism study of γ-secretase inhibitors, oxetane-containing sulfonamides (compounds 20, 21, and 1) possessed the highest degree of human liver microsomal (HLM) stability, outperforming tetrahydropyran (THP) and tetrahydrofuran (THF) analogues [1]. Within this class, the 3-substituted oxetane sulfonamide 1 showed a significantly reduced propensity for oxidative metabolism.

Cyclic Ethers vs. Oxetane
Class-level
Oxetane > THP > THF
Supports oxetane selection over larger cyclic ethers
Ranked HLM stability; confirmatory data needed
Metabolic Stability Cyclic Ethers Bioisosteres

Menin-MLL Inhibitor Potency

A complex derivative, N-((3R,6S)-6-((2-(5-(2-((3S,5R)-3,5-dimethylmorpholine-4-carbonyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonan-7-yl)methyl)tetrahydro-2H-pyran-3-yl)oxetane-3-sulfonamide (Compound 27), incorporating the oxetane-3-sulfonamide moiety, demonstrated an IC50 of 100 nM in a binding assay [1]. This value, derived from a 10 mM DMSO stock solution, provides a benchmark for the scaffold's potential in generating potent protein-protein interaction inhibitors.

Menin-MLL IC₅₀
Assay context
100 nM
Supports potency benchmark for Menin-MLL inhibitor design
Binding assay; 10 mM DMSO stock
Menin-MLL Inhibition IC50 Cancer

vs. N-Acylsulfonamides: Electrostatic & Geometric Profile

Computational analysis comparing Gaussian-optimized geometries and electrostatic potential maps revealed that the oxetane-containing sulfonamide bioisostere possesses a unique electrostatic signature and geometry distinct from 5-membered heteroaromatic ring replacements (e.g., isoxazole) [1]. The oxetane derivative shows a different distribution of negative and positive electrostatic potential surfaces, which influences binding interactions and solubility.

Electrostatic Profile
Class-level
B3LYP/6-31G(d) maps
Supports scaffold differentiation in electrostatic properties
In silico; requires experimental validation
Bioisosteres Electrostatic Potential Molecular Modeling

Oxetane-3-sulfonamide Applications


γ-Secretase Inhibitor Lead Optimization

Oxetane-3-sulfonamide serves as an optimal core scaffold for designing metabolically stable γ-secretase inhibitors. The 3-substitution pattern on the oxetane ring is critical for achieving a reduced propensity toward oxidative metabolism by CYP enzymes, as demonstrated in head-to-head comparisons with 2-substituted oxetane isomers and other cyclic ethers like tetrahydropyran and tetrahydrofuran [1]. This metabolic advantage is essential for maintaining adequate drug exposure in vivo, as validated by preliminary animal pharmacology studies where oxetane-containing sulfonamides successfully lowered Aβ levels in vivo [1]. Procuring this specific building block enables the rapid exploration of SAR around the sulfonamide moiety while preserving the favorable metabolic profile.

Menin-MLL Interaction Inhibitors

The oxetane-3-sulfonamide moiety has been successfully incorporated into complex, spirocyclic inhibitors targeting the Menin-MLL interaction, a validated oncology target. A representative compound (US11919901, Compound 27) achieved a biochemical IC50 of 100 nM [2], highlighting the scaffold's compatibility with the steric and electronic requirements of this binding pocket. Procuring oxetane-3-sulfonamide provides a direct path to generating analogues of this potent series, leveraging the established synthetic routes and biological activity to accelerate the discovery of novel anti-cancer agents.

Sulfonamide Bioisostere for Scaffold Hopping

Matched molecular pair analyses confirm that amino-oxetanes, and by extension oxetane-3-sulfonamide, adopt a gauche conformation that positions their exit vectors similarly to sulfonamides, making them superior topological replacements for sulfonamide groups compared to amide isosteres [3]. This conformational mimicry is crucial for maintaining target engagement when performing scaffold-hopping exercises aimed at improving metabolic stability or intellectual property position. Procuring oxetane-3-sulfonamide enables medicinal chemists to directly test this bioisosteric replacement hypothesis in their own chemical series.

Application
Selection Property
Validation Focus
γ-Secretase inhibitor research
3-substitution metabolic profile
CYP-mediated metabolism assay review
Menin-MLL interaction inhibitor research
Reported biochemical potency context
IC₅₀ benchmarking
Sulfonamide bioisostere exploration
Conformational mimicry profile
Matched molecular pair analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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